molecular formula C16H21ClN2O8 B1356314 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177341-17-1

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No. B1356314
M. Wt: 404.8 g/mol
InChI Key: WTADERGCQLYENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C12H17ClN2 . It has an average mass of 224.730 Da and a monoisotopic mass of 224.108032 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline involves a pyrrolidine ring attached to a methyl-aniline ring via a methylene bridge . The aniline ring is substituted with a chlorine atom and a methyl group .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 365.9±22.0 °C at 760 mmHg, and a flash point of 175.1±22.3 °C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 197.9±3.0 cm3 . It also has a LogP of 3.06 .

Scientific Research Applications

Oxidation and Transformation in Environmental Contexts

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can undergo oxidation reactions in environmental settings. A study on aniline derivatives shows that reactions with manganese dioxide in aqueous suspensions are significant for understanding the transformation of such compounds in acidic mineralogical and soil/water environments. This reaction is crucial in the absence of oxygen and significant microbial activity, demonstrating a pathway for environmental processing of aniline derivatives (Laha & Luthy, 1990).

Synthesis of Heterocyclic Compounds

The chemical can be used in the synthesis of various nitrogen-containing heterocyclic compounds. A relevant study illustrates the synthesis of pyrido and benzoxazine derivatives, showcasing the compound's role in creating complex heterocyclic structures, which have significant implications in pharmaceutical and chemical industries (Ito & Hamada, 1978).

Antimicrobial and Antitumor Activities

Some derivatives of aniline, including 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate, have been explored for their antimicrobial and antitumor activities. A study showed that certain hydrazonoyl substituted pyrimidinones exhibited moderate antibacterial and antifungal activities, as well as significant cytotoxic activities against human tumor cell lines (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Selective Fluorescence Sensing

The compound has applications in selective fluorescence sensing, as shown in a study where lanthanide metal-organic frameworks, including derivatives of the compound, demonstrated sensitivity to aniline. This highlights its potential use in detecting specific chemical substances through fluorescence responses (Song et al., 2019).

Electroluminescence and Photophysics

Aniline derivatives, like the one , play a crucial role in the field of electroluminescence and photophysics. For instance, their incorporation into organic light-emitting diode (OLED) devices as emitters has been studied, showing potential for high-efficiency lighting and display technologies (Vezzu et al., 2010).

properties

IUPAC Name

5-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2C2H2O4/c1-9-4-5-10(13)7-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTADERGCQLYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

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